molecular formula C26H45NO9 B11187110 {6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate

{6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate

Cat. No.: B11187110
M. Wt: 515.6 g/mol
InChI Key: IPRZVEFFDTWBGV-UHFFFAOYSA-N
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Description

{6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure It is characterized by the presence of multiple 2,2-dimethylpropanoyl groups attached to an oxane ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate typically involves multiple steps. One common approach is the esterification of an oxane derivative with 2,2-dimethylpropanoic acid. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

{6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

{6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the oxane ring structure.

Uniqueness

{6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate is unique due to its multiple 2,2-dimethylpropanoyl groups and the presence of an amino group, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZVEFFDTWBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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